2-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
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Overview
Description
2-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a pyran ring fused with a pyrano[3,2-b]pyran system, which is further functionalized with amino, bromo, methoxy, hydroxymethyl, and carbonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-bromo-4,5-dimethoxybenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and functional group transformations to yield the final product.
Condensation Reaction: The initial step involves the condensation of 2-bromo-4,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable reagent, such as ethyl acetoacetate, under acidic or basic conditions to form the pyrano[3,2-b]pyran core.
Functional Group Transformations:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed
Oxidation: Formation of 2-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-6-(carboxylic acid)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile.
Reduction: Formation of 2-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-amine.
Substitution: Formation of 2-Amino-4-(2-azido-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
Due to its structural complexity and functional groups, this compound is being investigated for its potential as a drug candidate. Its ability to interact with multiple biological pathways makes it a promising lead compound in medicinal chemistry.
Industry
In the materials science field, this compound could be used in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 2-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile exerts its effects is likely related to its ability to interact with various molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological macromolecules, while the bromo and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2-chloro-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
- 2-Amino-4-(2-fluoro-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Uniqueness
Compared to its analogs, 2-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is unique due to the presence of the bromo group, which can participate in specific interactions and reactions that are not possible with other halogens. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15BrN2O6 |
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Molecular Weight |
435.2 g/mol |
IUPAC Name |
2-amino-4-(2-bromo-4,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C18H15BrN2O6/c1-24-13-4-9(11(19)5-14(13)25-2)15-10(6-20)18(21)27-16-12(23)3-8(7-22)26-17(15)16/h3-5,15,22H,7,21H2,1-2H3 |
InChI Key |
IXRBPIAZZKPESS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Br)OC |
Origin of Product |
United States |
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